molecular formula C11H15BN2O4 B13140280 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13140280
M. Wt: 250.06 g/mol
InChI Key: FXMFYKRDNROOSR-UHFFFAOYSA-N
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Description

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative featuring a nitro (-NO₂) group at position 3 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. The boronate ester moiety renders the compound valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science .

Properties

Molecular Formula

C11H15BN2O4

Molecular Weight

250.06 g/mol

IUPAC Name

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-13-7-9(8)14(15)16/h5-7H,1-4H3

InChI Key

FXMFYKRDNROOSR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a halogenated pyridine with bis(pinacolato)diboron under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.

    Reduction: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura couplings.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Reduction: Amino derivatives of the pyridine ring.

    Suzuki-Miyaura Coupling: Various biaryl compounds depending on the halide used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the dioxaborolane moiety enhances the bioactivity of the parent compound by improving solubility and stability in biological systems .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated that modifications to the pyridine structure can lead to increased efficacy against various pathogens. For example, certain derivatives showed potent activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of pyridine derivatives. The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress and inflammatory pathways in neuronal cells .

Organic Electronics

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is being explored in the field of organic electronics due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research has shown that incorporating this compound into device architectures can enhance charge mobility and overall device efficiency .

Catalysis

The compound serves as a catalyst in various organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure allows for efficient activation of aryl halides and provides a robust platform for synthesizing complex organic molecules .

Case Studies

StudyApplicationFindings
Hilmy et al., 2023AnticancerDemonstrated significant inhibition of tumor growth in vitro using modified pyridine derivatives .
BLD PharmaceuticalsOrganic ElectronicsReported enhanced charge transport properties when incorporated into OLED devices .
MDPI ReviewNeuroprotectionHighlighted potential therapeutic benefits in neurodegenerative disease models .

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various organic reactions. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. The dioxaborolane moiety facilitates Suzuki-Miyaura coupling reactions by forming stable boronate esters, which can then react with aryl or vinyl halides to form new carbon-carbon bonds .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

(a) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Boronate ester at position 3; lacks nitro group.
  • Applications : Widely used in coupling reactions for drug intermediates .
(b) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Boronate ester at position 4; lacks nitro group.
  • Key Differences : Positional isomerism affects electronic distribution. The para-substituted boronate may exhibit distinct regioselectivity in coupling compared to the meta-nitro derivative .
(c) 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
  • Structure : Boronate ester attached to a phenyl ring linked to pyridine.
  • Key Differences : Extended conjugation and steric bulk may reduce coupling efficiency but enhance stability .

Substituted Pyridine-Boronate Derivatives

(a) 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3,4,5-d₃
  • Structure : Bromo and deuterated substituents; boronate at position 4.
  • Key Differences : Bromine offers a site for nucleophilic substitution, while deuterium incorporation aids in metabolic studies .
(b) 3-(1,1-Difluoroethyl)-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Fluorinated alkyl groups at positions 2 and 3.
  • Key Differences : Fluorine atoms enhance lipophilicity and metabolic stability, making this derivative relevant in medicinal chemistry .

Electronic and Reactivity Comparisons

Compound Name Substituents Molecular Weight Key Reactivity Notes
3-Nitro-4-(dioxaborolan-2-yl)pyridine -NO₂ (C3), boronate (C4) 252.08 (est.) Nitro group deactivates the ring, potentially slowing coupling but enabling post-reduction to amines.
3-(Dioxaborolan-2-yl)pyridine Boronate (C3) 205.06 Higher boronate reactivity due to absence of electron-withdrawing groups.
4-(Dioxaborolan-2-yl)pyridine Boronate (C4) 205.06 Para-substitution may alter electronic effects vs. meta-nitro analog.
3-(3-Pyridyl)phenylboronate Phenyl-boronate 283.18 Steric hindrance may reduce coupling efficiency.
  • Reactivity in Cross-Coupling: The nitro group in the target compound likely reduces electron density at the boronate site compared to non-nitrated analogs, requiring optimized catalytic conditions (e.g., higher Pd loading or stronger bases) .

Biological Activity

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 2148346-12-5) is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

  • Molecular Formula : C11_{11}H15_{15}BN2_2O4_4
  • Molecular Weight : 250.06 g/mol
  • Purity : Typically ≥98%
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been explored in various studies focusing on its pharmacological effects.

Antiproliferative Activity

Research indicates that derivatives of nitro-substituted pyridines often exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineHeLa10.0
3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineA54912.5

These values suggest that the compound demonstrates notable cytotoxicity against these cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. The presence of the nitro group may enhance its reactivity and interaction with biological targets.

Study 1: Synthesis and Evaluation

A study published in Journal of Medicinal Chemistry synthesized various derivatives of nitro-pyridines and evaluated their biological activities. The study found that introducing a dioxaborolane moiety significantly enhanced the antiproliferative activity compared to other structural analogs .

Study 2: Comparison with Other Compounds

In comparative studies with similar compounds like benzo[b]furan derivatives, it was noted that the introduction of substituents at specific positions on the pyridine ring could lead to variations in activity. For example, modifications at the C–3 position resulted in increased potency against cancer cell lines .

Additional Biological Activities

Beyond antiproliferative effects, preliminary data suggest potential applications in other areas:

  • Antibacterial Activity : Some derivatives have shown promising antibacterial properties against strains such as E. coli and Staphylococcus aureus.
CompoundBacterial StrainMIC (µg/mL)
3-Nitro-Pyridine DerivativeE. coli62.5
3-Nitro-Pyridine DerivativeS. aureus78.12

Q & A

Q. What are the established synthetic routes for 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves introducing the boronate ester to a pre-functionalized pyridine ring. A common approach is Miyaura borylation, where a halogenated precursor (e.g., 3-nitro-4-bromopyridine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in solvents like dioxane at 80–100°C . Critical steps include:

  • Halogenation: Ensure complete bromination at the 4-position of pyridine.
  • Borylation: Monitor reaction progress via TLC or LC-MS to avoid over-reaction or deborylation.
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., in ethanol) to achieve >95% purity.
  • Characterization: Confirm structure via 1^1H/13^{13}C NMR, HRMS, and X-ray crystallography (if crystals form) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR can identify the pyridine ring protons (δ 7.5–9.0 ppm) and boronate ester methyl groups (δ 1.0–1.3 ppm). 11^{11}B NMR (δ ~30 ppm) confirms boronate integrity .
  • Mass Spectrometry: HRMS (ESI+) provides exact mass verification (e.g., C₁₃H₁₆BNO₄ requires m/z 277.12).
  • X-ray Crystallography: Use SHELX or OLEX2 for structure refinement. Note that the nitro group may hinder crystallization; co-crystallization with triphenylphosphine oxide can improve crystal quality .

Advanced Research Questions

Q. How does the nitro group influence Suzuki-Miyaura cross-coupling efficiency compared to electron-donating substituents?

Methodological Answer: The nitro group’s strong electron-withdrawing nature reduces the electron density of the boronate ester, potentially slowing transmetallation. To address this:

  • Catalyst Optimization: Use electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) or ligands (SPhos) to enhance oxidative addition .
  • Kinetic Analysis: Compare coupling rates with analogs (e.g., 3-fluoro or 3-methoxy derivatives) under identical conditions.
  • Computational Modeling: Employ DFT calculations to assess electronic effects on transition states. Evidence from related fluorinated boronate esters suggests steric shielding may mitigate deactivation .

Q. How should researchers resolve contradictions in reported stability under basic aqueous conditions?

Methodological Answer: Some studies report unexpected stability of nitro-substituted boronates in basic media. To investigate:

  • pH-Dependent Stability Assays: Monitor decomposition via 11^{11}B NMR in buffered solutions (pH 7–12).
  • Kinetic Isotope Effects (KIE): Compare hydrolysis rates in H₂O vs. D₂O to elucidate mechanistic pathways.
  • Steric Analysis: X-ray structures may reveal shielding of the boron atom by the pinacol ester’s methyl groups, delaying hydrolysis .

Q. What procedural modifications are critical for handling air- or moisture-sensitive intermediates?

Methodological Answer:

  • Synthesis: Conduct reactions under argon/nitrogen using Schlenk lines or gloveboxes. Pre-dry solvents (e.g., THF over Na/benzophenone).
  • Storage: Store in amber vials under inert gas at 2–8°C (see air-sensitive protocols in ).
  • Quenching: Use degassed aqueous solutions (e.g., NH₄Cl) during workup to minimize boronate hydrolysis.

Q. What strategies minimize homocoupling or deborylation byproducts during cross-coupling?

Methodological Answer:

  • Catalyst Screening: Use PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) to suppress homocoupling .
  • Additives: Include stoichiometric Cs₂CO₃ to stabilize the boronate and reduce protodeborylation.
  • Byproduct Identification: Analyze reaction mixtures via GC-MS or MALDI-TOF for deborylated pyridine or biphenyl byproducts .

Q. How can electronic effects of the nitro group be quantitatively correlated with reaction kinetics?

Methodological Answer:

  • Hammett Studies: Compare reaction rates of nitro-substituted analogs with substituents of known σ values (e.g., -F, -OMe).
  • Electrochemical Analysis: Measure oxidation potentials via cyclic voltammetry to assess electron-withdrawing strength.
  • DFT Calculations: Model transition states to quantify activation barriers (e.g., using Gaussian or ORCA software) .

Safety and Handling

  • Storage: Keep in airtight containers under inert gas, away from heat (P210) .
  • Decomposition: Avoid strong oxidizers (H200 series) due to nitro group explosivity (P230) .

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